molecular formula C11H8FNO2 B8229093 Methyl 3-fluoroisoquinoline-6-carboxylate

Methyl 3-fluoroisoquinoline-6-carboxylate

Cat. No.: B8229093
M. Wt: 205.18 g/mol
InChI Key: VIMGGPIMYQYSCX-UHFFFAOYSA-N
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Description

Methyl 3-fluoroisoquinoline-6-carboxylate is a fluorinated isoquinoline derivative characterized by a fluorine atom at position 3 and a methyl ester group at position 6 of the isoquinoline scaffold. This compound is of significant interest in pharmaceutical and agrochemical research due to the electron-withdrawing properties of fluorine, which can modulate reactivity, bioavailability, and metabolic stability . Its molecular formula is C₁₁H₈FNO₂, with a molecular weight of 205.18 g/mol. Safety protocols emphasize handling precautions such as avoiding heat sources and ensuring proper ventilation during use .

Properties

IUPAC Name

methyl 3-fluoroisoquinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c1-15-11(14)7-2-3-8-6-13-10(12)5-9(8)4-7/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMGGPIMYQYSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC(=NC=C2C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the direct fluorination of isoquinoline derivatives using fluorinating agents such as cesium fluoride in deuterated dimethyl sulfoxide (DMSO-d6) at elevated temperatures . Another approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring .

Industrial Production Methods

Industrial production methods for methyl 3-fluoroisoquinoline-6-carboxylate are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoroisoquinoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms of isoquinoline.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced isoquinoline compounds.

Scientific Research Applications

Methyl 3-fluoroisoquinoline-6-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 3-fluoroisoquinoline-6-carboxylate is not well-documented. like other fluorinated isoquinolines, it likely interacts with specific molecular targets and pathways in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-chloroisoquinoline-6-carboxylate

  • Structural Differences : Substitution of fluorine with chlorine at position 3.
  • Molecular Formula: C₁₁H₈ClNO₂; Molar Mass: 221.64 g/mol.
  • Storage : Room temperature, similar to the fluorinated analog .

Methyl 4-chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate

  • Structural Differences: A quinoline backbone (vs. isoquinoline) with additional substituents: chlorine at position 4, methyl at position 6, and trifluoromethyl at position 2.
  • Molecular Formula: C₁₃H₉ClF₃NO₂; Molar Mass: 303.66 g/mol.
  • Properties: The trifluoromethyl group enhances lipophilicity and steric bulk, which may improve binding affinity in hydrophobic enzyme pockets. Quinoline derivatives are often explored for antimicrobial applications .

Methyl 6-fluoroisoquinoline-8-carboxylate

  • Structural Differences : Positional isomer of the target compound, with fluorine at position 6 and the ester at position 6.
  • Molecular Formula: C₁₁H₈FNO₂; Molar Mass: 205.18 g/mol.
  • Properties: Similar molecular weight but distinct regiochemistry, which can influence intermolecular interactions in drug-receptor binding. This compound is noted for high purity (≥95%) and applications in synthesizing bioactive molecules .

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Storage Conditions
Methyl 3-fluoroisoquinoline-6-carboxylate C₁₁H₈FNO₂ 205.18 F (C3), COOMe (C6) Room temperature
Methyl 3-chloroisoquinoline-6-carboxylate C₁₁H₈ClNO₂ 221.64 Cl (C3), COOMe (C6) Room temperature
Methyl 6-fluoroisoquinoline-8-carboxylate C₁₁H₈FNO₂ 205.18 F (C6), COOMe (C8) Not specified
Methyl 4-chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate C₁₃H₉ClF₃NO₂ 303.66 Cl (C4), CF₃ (C2), Me (C6), COOMe (C3) Not specified

Key Research Findings

  • Fluorine vs. Chlorine Effects: Fluorine’s electronegativity enhances electron-deficient character in the isoquinoline ring, improving interactions with electron-rich biological targets. Chlorine, while less electronegative, may increase steric hindrance and lipophilicity, favoring membrane permeability .
  • Regiochemical Impact: Methyl 6-fluoroisoquinoline-8-carboxylate’s shifted substituents demonstrate that minor structural changes can drastically alter solubility and binding kinetics, as seen in its divergent applications compared to the C3-fluorinated analog .
  • Quinoline vs. Isoquinoline Scaffolds: Quinoline derivatives (e.g., compound in ) often exhibit broader antimicrobial activity due to enhanced planar rigidity, whereas isoquinolines are more common in central nervous system (CNS) drug discovery .

Biological Activity

Methyl 3-fluoroisoquinoline-6-carboxylate is a derivative of isoquinoline, a class of compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a fluorine atom at the third position and a carboxylate group at the sixth position of the isoquinoline ring. The presence of fluorine enhances lipophilicity and metabolic stability, which are critical for drug development.

Table 1: Structural Characteristics

FeatureDescription
Molecular FormulaC_11H_8FNO_2
Molecular Weight205.19 g/mol
Fluorine Position3rd position
Carboxylate Group Position6th position

This compound interacts with various biological targets, primarily through enzyme inhibition and receptor modulation. The fluorine atom increases binding affinity to proteins involved in metabolic pathways, including cytochrome P450 enzymes, which are crucial for drug metabolism.

Key Mechanisms:

  • Enzyme Inhibition : Inhibits specific kinases involved in cellular signaling pathways.
  • Receptor Modulation : Alters the activity of neurotransmitter receptors, potentially influencing neurological functions.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anticancer Activity : Demonstrated efficacy in inhibiting cancer cell proliferation by modulating apoptosis-related pathways.
  • Neuroprotective Effects : Shown to increase cerebral blood flow and reduce vasospasm in animal models, suggesting potential use in treating cerebrovascular disorders .
  • Antimicrobial Properties : Preliminary studies indicate activity against certain bacterial strains, warranting further investigation into its use as an antimicrobial agent.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Cerebral Blood Flow : In a rat model, administration of this compound resulted in a significant increase in middle cerebral artery blood flow (up to 29.7% at certain doses) compared to controls .
  • Anticancer Activity Assessment : A study evaluated the compound's effects on various cancer cell lines, revealing IC50 values indicating potent anticancer activity through apoptosis induction.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds.

Table 2: Comparison with Related Compounds

Compound NameBiological ActivityUnique Aspects
Methyl 6-fluoroisoquinoline-3-carboxylateAntimicrobial and anticancerFluorine at the sixth position
Methyl 7-fluoroisoquinoline-6-carboxylateNeuroprotective effectsFluorine at the seventh position
Methyl isoquinoline-6-carboxylateGeneral cytotoxicityNon-fluorinated; serves as a baseline

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